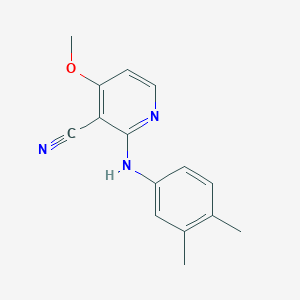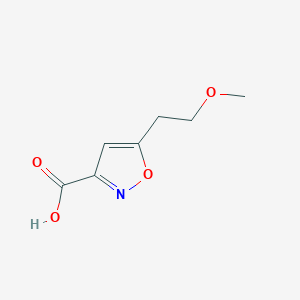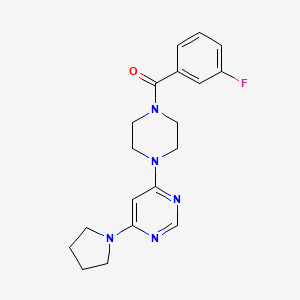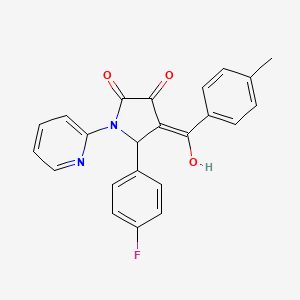
2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaniline is a derivative of aniline and consists of an aniline ring substituted with two methyl groups . It is used as a precursor to various dyes and is also involved in the curing of polyester and vinyl ester resins .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile” are not available, dimethylaniline can be synthesized from aniline and dinitrobenzenes . The synthesis of similar compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of dimethylaniline consists of a benzene ring with two methyl groups and one amine group attached . The exact structure of “this compound” would depend on the positions of these groups on the ring.Chemical Reactions Analysis
Dimethylaniline can react with various compounds. For example, it can react with dimethyl sulfate to form a quaternary ammonium salt . The specific reactions of “this compound” would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,3-dimethylaniline is a liquid at room temperature and has a melting point of 2.5°C and a boiling point of 221-222°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Research on the reaction mechanism of similar compounds like 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has provided insights into novel synthetic pathways, identifying intermediates and final products that are crucial for developing new compounds and understanding their potential applications in creating pharmaceuticals and materials (Nishino et al., 1972a) (Nishino et al., 1972b).
Drug Development and Pharmacology
- Studies on derivatives of dimethylanilino, such as in the evaluation of new coronary vasodilators, highlight their potential in therapeutic applications, emphasizing the importance of chemical modifications to achieve desired pharmacological effects (Sandler, 1960).
Materials Science and Nanotechnology
- Research involving poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and its modifications indicates the significance of incorporating specific structural units for enhancing properties like gene transfection efficiency. Such studies can provide a foundation for using "2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile" in materials science for biomedical applications (Yu et al., 2012).
Molecular Imaging and Diagnostics
- The use of derivatives for imaging in living patients with Alzheimer's disease showcases the potential of such compounds in diagnostic applications, particularly in detecting and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethylanilino)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-5-12(8-11(10)2)18-15-13(9-16)14(19-3)6-7-17-15/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDFFJVVKLVPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=C2C#N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)
![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)
![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)

![2-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2977694.png)


![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


